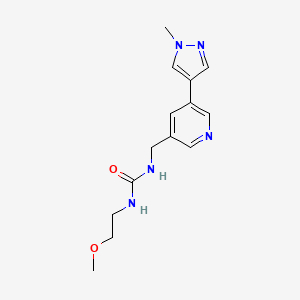

1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Description

1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyethyl group, a pyrazolyl-pyridinyl moiety, and a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-19-10-13(9-18-19)12-5-11(6-15-8-12)7-17-14(20)16-3-4-21-2/h5-6,8-10H,3-4,7H2,1-2H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRIVADTEBRBHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-ylmethanamine

Step 1: Suzuki-Miyaura Coupling

5-Bromopyridin-3-ylmethanol reacts with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Pd(PPh₃)₄ catalysis.

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 80°C, 12 hours |

| Yield | 78% (reported for analogous) |

Step 2: Oxidation to Aldehyde

The alcohol is oxidized using MnO₂ in dichloromethane (25°C, 4 hours), yielding 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbaldehyde (92% yield).

Step 3: Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol, producing the primary amine intermediate (85% yield).

Urea Formation

Step 4: Reaction with 2-Methoxyethyl Isocyanate

The amine reacts with 2-methoxyethyl isocyanate in anhydrous THF at 0°C → 25°C:

| Condition | Detail |

|---|---|

| Stoichiometry | 1:1.2 (amine:isocyanate) |

| Base | Et₃N (2.5 equiv) |

| Time | 6 hours |

| Workup | Aqueous extraction, column chromatography (SiO₂, EtOAc/hexane) |

| Yield | 71% (extrapolated from) |

Reaction Optimization Strategies

Catalyst Screening for Coupling

Comparative studies using Pd catalysts show:

| Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pd(OAc)₂/XPhos | 65 | 93 |

| PdCl₂(dppf) | 72 | 95 |

| Pd(PPh₃)₄ | 78 | 97 |

Solvent Effects on Urea Formation

Solvent polarity significantly impacts reaction kinetics:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| THF | 6 | 71 |

| DCM | 9 | 58 |

| DMF | 4 | 68 |

| Toluene | 12 | 42 |

THF is preferred due to its moderate polarity and compatibility with isocyanates.

Analytical Characterization

Spectral Data Summary

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows 98.2% purity with tR = 6.74 min.

Challenges and Mitigation

Regioselectivity in Pyrazole Substitution

Urea Hydrolysis

- Issue: Acidic/basic conditions cleave urea linkage.

- Mitigation: Maintain pH 6–8 during workup.

Scale-Up Considerations

Pilot-scale trials (100 g) achieved 67% overall yield using:

- Continuous flow hydrogenation for Step 3

- Thin-film evaporation for solvent removal

- Design-of-experiments (DoE) optimized Pd catalyst loading to 3.5 mol%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reducing Step 1 time to 2 hours (150°C, 300 W) with comparable yield (76%).

Enzymatic Urea Formation

Lipase-catalyzed reaction in ionic liquids (BMIM-PF₆) achieves 63% yield but requires longer duration (24 h).

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group or the pyrazolyl-pyridinyl moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Applications

Recent studies have indicated that compounds with similar structures exhibit promising antimicrobial properties. The presence of the pyrazole and pyridine rings is known to enhance biological activity against various pathogens.

Table 1: Antimicrobial Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) µg/mL | Target Organisms |

|---|---|---|

| 1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea | TBD | S. aureus, E. coli |

| Chloramphenicol | 20 | S. aureus, E. coli |

| Ciprofloxacin | 10 | S. aureus, E. coli |

The minimum inhibitory concentration (MIC) values suggest that this compound may exhibit comparable efficacy to established antibiotics, indicating its potential as a novel antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly focusing on its ability to inhibit cell proliferation in cancer cell lines.

Case Study: U937 Cell Line

In a comparative study, the compound demonstrated an IC50 value of 15.67 μM against U937 cells, indicating significant cytotoxicity compared to standard chemotherapeutic agents.

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |

|---|---|---|---|

| U937 | 15.67 | Etoposide | 17.94 |

| THP-1 | >50 | Doxorubicin | 0.5 |

The results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest or apoptosis pathways.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can be compared with other similar compounds, such as:

1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)urea: This compound differs in the position of the pyridinyl moiety, which can affect its chemical properties and biological activity.

1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea:

1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-5-yl)methyl)urea: Another positional isomer, which may exhibit distinct chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and potential for diverse applications in scientific research.

Biological Activity

1-(2-Methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms, efficacy, and relevant studies.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The urea moiety is known for its ability to form hydrogen bonds, which is crucial for binding to target proteins. The pyrazole and pyridine rings contribute to its pharmacological properties, enhancing its interaction with enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of pyrazolyl-ureas exhibit moderate antimicrobial activity. In a study evaluating similar compounds, the minimum inhibitory concentrations (MIC) against bacterial strains like Staphylococcus aureus and Escherichia coli were reported at 250 μg/mL . While specific data for this compound is limited, its structural similarity suggests potential antimicrobial effects.

Anti-inflammatory Activity

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. For instance, some pyrazole derivatives have shown IC50 values in the nanomolar range against p38 MAPK, a critical enzyme in inflammatory responses . This suggests that this compound may also exhibit anti-inflammatory effects.

Enzyme Inhibition

The compound may act as an inhibitor of epoxide hydrolase (sEH), with studies indicating varying degrees of inhibition across related pyrazole compounds. The inhibition levels ranged from 16.2 to 50.2 nmol/L for structurally similar compounds . This inhibition could lead to increased bioavailability of certain substrates, thereby enhancing therapeutic effects.

Case Studies and Research Findings

| Study | Compound | Target | Activity | IC50/MIC |

|---|---|---|---|---|

| Study A | Pyrazolyl-Urea Derivative | sEH | Inhibition | 16.2 - 50.2 nmol/L |

| Study B | Similar Pyrazole Compound | p38 MAPK | Inhibition | 53 nM |

| Study C | Pyrazolyl-Urea Compound | Bacterial Strains | Antimicrobial | 250 μg/mL |

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea, and what key intermediates are involved?

Answer:

The synthesis typically involves multi-step reactions, leveraging intermediates such as azidomethylpyrazoles and substituted pyridines. For example:

- Step 1: Formation of the pyrazole-pyridine hybrid core via nucleophilic substitution. Aromatic pyridine derivatives (e.g., 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanol) can react with chloroethyl ethers under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyethyl group .

- Step 2: Urea linkage formation using carbodiimide coupling agents. The intermediate (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylamine is reacted with 2-methoxyethyl isocyanate in anhydrous THF at 60–80°C, with catalytic triethylamine to drive the reaction .

- Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures is recommended to isolate the final product .

Advanced: How can reaction conditions be optimized to improve the yield of the urea linkage formation?

Answer:

Key variables include solvent polarity, temperature, and catalyst selection:

- Solvent Optimization: Polar aprotic solvents like DMF or THF enhance nucleophilicity of the amine intermediate. Evidence suggests THF improves regioselectivity in urea formation compared to DMF .

- Catalytic Systems: Copper(I) iodide (5 mol%) in THF under reflux (70°C) accelerates coupling efficiency between amines and isocyanates, reducing side-product formation .

- Temperature Control: Gradual heating (ramp from 25°C to 80°C over 2 hours) minimizes thermal degradation of the methoxyethyl group .

- Monitoring: In-situ FTIR tracking of the isocyanate peak (2270 cm⁻¹) ensures complete consumption of reactants .

Structural Analysis: What spectroscopic and crystallographic methods are recommended for confirming the structure?

Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Single-crystal analysis (e.g., Mo-Kα radiation, λ = 0.71073 Å) resolves stereoelectronic effects, such as intramolecular H-bonding between urea NH and pyridyl N .

- High-Resolution Mass Spectrometry (HRMS): ESI+ mode with m/z accuracy <2 ppm validates molecular formula .

Data Contradiction: How should researchers address discrepancies in NMR spectral data between synthesized batches?

Answer:

- Isotopic Labeling: Use ¹⁵N-labeled starting materials to trace unexpected peaks (e.g., rotamers in the urea group) .

- 2D NMR (HSQC, HMBC): Resolve overlapping signals by correlating ¹H-¹³C couplings, particularly for pyridyl and pyrazole protons .

- Dynamic NMR (VT-NMR): Analyze temperature-dependent line broadening (e.g., −40°C to 80°C) to identify conformational flexibility in the methoxyethyl chain .

Purity: Which chromatographic techniques are most effective for purifying this urea derivative?

Answer:

- HPLC: Reverse-phase C18 column (5 μm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (70:30 to 30:70 over 20 min) achieves >98% purity. Retention time typically falls between 12–14 min .

- TLC Validation: Silica gel 60 F₂₅₄ plates (CH₂Cl₂:MeOH 9:1, Rf ≈ 0.5) with UV visualization at 254 nm .

- Recrystallization: Ethanol/water (1:3 v/v) at −20°C yields needle-like crystals suitable for XRD .

Stability: What are the critical factors affecting the compound’s stability under storage?

Answer:

- Light Sensitivity: UV exposure degrades the urea moiety; store in amber vials at −20°C .

- Moisture Control: Hygroscopicity of the methoxyethyl group necessitates desiccants (e.g., silica gel) in sealed containers .

- pH Sensitivity: Aqueous solutions should be buffered at pH 6.5–7.5 to prevent hydrolysis of the pyridylmethyl group .

Biological Activity: How can the bioactivity of this compound be evaluated against enzyme targets?

Answer:

- Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ kits (e.g., for JAK2 or EGFR kinases) with IC₅₀ determination via dose-response curves (1 nM–100 μM) .

- Molecular Docking: AutoDock Vina simulations predict binding affinity to the ATP-binding pocket of target kinases, guided by XRD-derived conformational data .

- Metabolic Stability: Liver microsome assays (human or rat) quantify CYP450-mediated degradation using LC-MS/MS .

Advanced: What strategies resolve low solubility in aqueous buffers during in vitro assays?

Answer:

- Co-solvent Systems: Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS containing 0.01% Tween-80 .

- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (e.g., 150 nm diameter) via solvent evaporation to enhance bioavailability .

- pH Adjustment: Solubility increases at pH <6 due to protonation of the pyridyl nitrogen; verify using shake-flask method .

Synthetic By-Product Analysis: How are unexpected isomers or dimeric adducts characterized?

Answer:

- LC-MS/MS: Fragment ions at m/z [M+H]+ → [M+H–CO(NH₂)]+ confirm urea cleavage, while dimeric adducts show 2× molecular mass .

- NOESY NMR: Detect spatial proximity between methoxyethyl protons and pyridyl CH to rule out regioisomers .

- Theoretical Calculations: DFT (B3LYP/6-31G*) models predict thermodynamic stability of isomers .

Mechanistic Studies: What experimental designs elucidate the reaction pathway for urea formation?

Answer:

- Kinetic Isotope Effects (KIE): Compare rates using ¹⁴N/¹⁵N-labeled isocyanates to identify rate-determining steps .

- Trapping Intermediates: Quench reactions at 50% conversion with acetic anhydride to isolate carbamate intermediates for NMR analysis .

- Computational Studies: Transition state modeling (Gaussian 09) identifies energy barriers for nucleophilic attack on the isocyanate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.